Cas no 80-40-0 (Ethyl p-toluenesulfonate)
Ethyl p-toluenesulfonate Chemical and Physical Properties
Names and Identifiers
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- Ethyl p-toluenesulfonate
- ethyl para-toluenesulfonate
- Ethyl p-toluenesulphonate
- 4-Toluenesulfonic Acid Ethyl Ester
- 4-Methylbenzenesulfonic acid
- Ethyl tosylate~p-Toluenesulphonic acid ethyl ester
- Ethyl p-tosylate
- Ethyl p-methylbenzenesulfonate
- 4-Methylbenzenesulfonic acid ethyl ester
- ethyl 4-methylbenzenesulfonate
- Ethyl Tosylate
- p-Toluenesulfonic Acid Ethyl Ester
- Ethyl p-TS
- Benzenesulfonic acid, 4-methyl-, ethyl ester
- p-Toluenesulfonic acid, ethyl ester
- Ethyl-p-toluenesulfonate
- Ethyl PTS
- p-Toluolsulfonsaeure aethyl ester
- ethyl p-toluene sulfonate
- Ethyl toluene-4-sulphonate
- Ethyl p-methyl benzenesulfonate
- ethyl 4-methylbenzene-1-sulfonate
- Ethyl 4-toluenesulfonate
- toluene-4-sulfonic aci
- 4-methylbenzenesulfonate
- ethyl p-toluensulfonate
- EN300-18116
- EINECS 201-276-7
- UNII-2160N0YURF
- BRN 0611213
- toluene-4-sulfonic acid ethyl ester
- MFCD00009100
- Ethyl ester of p-Toluenesulfonic acid
- 80-40-0
- Ethyl 4-methylbenzenesulfonate #
- Ethyl toluene-4-sulfonate
- T0268
- A839902
- H11959
- 2160N0YURF
- LS-154168
- Q27253524
- InChI=1/C9H12O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H
- ethyl-p-toluene sulphonate
- NSC-8887
- CCRIS 1028
- Ethyl p-toluenesulfonate, certified reference material, TraceCERT(R)
- AI3-08004
- Mittel AEP
- DTXSID2058833
- HY-W014895
- NSC 8887
- Ethylester kyseliny p-toluensulfonove
- ethyl 4-methyl-1-benzenesulfonate
- ethyltoluen-4-sulfonat
- ethyl-p-toluene-sulfonate
- 4-methyl-benzenesulfonic acid ethyl ester
- Ethylester kyseliny p-toluensulfonove [Czech]
- p-toluenesulfonic acid ethyl
- p-Toluenesulfonate Ethyl ester
- STL268850
- ethyl paratoluene sulphonate
- WLN: 2OSWR D1
- SCHEMBL76249
- 4-11-00-00248 (Beilstein Handbook Reference)
- Z57169563
- CS-W015611
- Ethyl p-toluenesulfonate, 98%
- AKOS000120217
- F0001-2084
- p-Toluolsulfonsaeure aethyl ester [German]
- FT-0626235
- ETHYL P-TOLUENESULFONATE [MI]
- HSDB 5235
- NSC8887
- NS00020122
- p-Toluenesulfonic acid, ethyl ester (6CI, 7CI, 8CI)
- Aldrich 104256
- Ethyl toluenesulfonate
- ethyl4-methylbenzenesulfonate
- DB-031914
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- MDL: MFCD00009100
- Inchi: 1S/C9H12O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
- InChI Key: VRZVPALEJCLXPR-UHFFFAOYSA-N
- SMILES: O=S(C1C=CC(C)=CC=1)(OCC)=O
- BRN: 611213
Computed Properties
- Exact Mass: 200.05100
- Monoisotopic Mass: 200.050715
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 51.8
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Colorless monoclinic crystals
- Density: 1.174 g/mL at 25 °C(lit.)
- Melting Point: 29-33 °C (lit.)
- Boiling Point: 158-162 °C/10 mmHg(lit.)
- Flash Point: Fahrenheit: 316.4 ° f < br / > Celsius: 158 ° C < br / >
- Refractive Index: n20/D 1.511(lit.)
- Solubility: 1.24g/l
- Water Partition Coefficient: Insoluble
- PSA: 51.75000
- LogP: 2.80100
- Merck: 3858
- Sensitiveness: Moisture Sensitive
- Solubility: Soluble in ethanol, ether, benzene, insoluble in water
Ethyl p-toluenesulfonate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN2811
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S45-S36/37/39
- FLUKA BRAND F CODES:21
- RTECS:XT6825000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Storage Condition:2-8°C
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R22; R36/37/38; R40
Ethyl p-toluenesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 104256-50G |
Ethyl p-toluenesulfonate |
80-40-0 | 50g |
¥455.46 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 104256-250G |
Ethyl p-toluenesulfonate |
80-40-0 | 250g |
¥917.2 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 104256-1KG |
Ethyl p-toluenesulfonate |
80-40-0 | 1kg |
¥2646.67 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8083320100 |
Ethyl p-toluenesulfonate |
80-40-0 | for synthesis | 100G |
158.82 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8083320500 |
Ethyl p-toluenesulfonate |
80-40-0 | for synthesis | 500G |
232.5 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 68383-120MG |
Ethyl p-toluenesulfonate |
80-40-0 | 120mg |
¥1942.23 | 2025-01-10 | ||
| TRC | E927065-10mg |
Ethyl Tosylate |
80-40-0 | 10mg |
$ 109.00 | 2023-09-07 | ||
| TRC | E927065-100mg |
Ethyl Tosylate |
80-40-0 | 100mg |
$ 339.00 | 2023-09-07 | ||
| TRC | E927065-1g |
Ethyl Tosylate |
80-40-0 | 1g |
$ 656.00 | 2023-09-07 | ||
| TRC | E927065-5g |
Ethyl Tosylate |
80-40-0 | 5g |
$871.00 | 2023-05-18 |
Ethyl p-toluenesulfonate Production Method
Production Method 1
Production Method 2
1.2 24 h, rt
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
1.2 24 h, rt
Production Method 14
Production Method 15
Production Method 16
Production Method 17
1.2 Reagents: Triethylamine Solvents: Acetonitrile ; 40 min, rt
Production Method 18
Production Method 19
Production Method 20
Production Method 21
1.2 Reagents: Sodium thiosulfate Solvents: Dichloromethane , Water ; rt
Production Method 22
Production Method 23
Production Method 24
Production Method 25
Ethyl p-toluenesulfonate Raw materials
- 4-methylbenzene-1-sulfonic acid
- ethyl 2-chloroacetate
- octyl butyrate
- 4-Methylphenyl Disulfide
- Borate(1-),tetrafluoro-
- 4-methylbenzene-1-sulfonamide
- Triethyl phosphate
- 1,3-diethyl propanedioate
- Sodium toluene-4-sulphinate
- 4-methylbenzene-1-sulfonohydrazide
- 2-ethoxyoxane
- Triethyl orthoacetate
- 4-methylbenzene-1-sulfonyl fluoride
- Benzenediazonium,4-methyl-
- p-TOLUENESULFONANILIDE
Ethyl p-toluenesulfonate Preparation Products
Ethyl p-toluenesulfonate Suppliers
Ethyl p-toluenesulfonate Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on Ethyl p-toluenesulfonate
Ethyl p-toluenesulfonate (CAS No. 80-40-0): Properties, Applications, and Industry Insights
Ethyl p-toluenesulfonate (CAS No. 80-40-0), also known as ethyl tosylate, is an important organic compound widely used in synthetic chemistry and industrial applications. This colorless to pale yellow liquid belongs to the class of sulfonate esters, characterized by its molecular formula C9H12O3S. With a molecular weight of 200.25 g/mol, it serves as a versatile reagent in organic synthesis, particularly in alkylation reactions and as a protecting group in complex molecular architectures.
The compound's structure features an ethyl group linked to the oxygen atom of a p-toluenesulfonyl moiety, making it an effective alkylating agent. Its chemical properties include a boiling point of 221-222°C at 760 mmHg and a density of approximately 1.17 g/cm3 at 25°C. Researchers frequently search for "ethyl p-toluenesulfonate solubility" as it exhibits moderate solubility in organic solvents like ethanol, ether, and chloroform, while being practically insoluble in water.
In pharmaceutical applications, ethyl tosylate plays a crucial role as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Recent trends in "green chemistry alternatives to ethyl p-toluenesulfonate" reflect growing industry interest in sustainable synthetic methods. The compound's efficiency in O-alkylation reactions makes it particularly valuable for producing ether derivatives, a process frequently queried as "how to use ethyl p-toluenesulfonate in ether synthesis" in scientific databases.
The material science sector utilizes ethyl p-toluenesulfonate for polymer modification and as a precursor for specialty chemicals. Industry professionals often investigate "ethyl p-toluenesulfonate stability under different conditions" as its shelf life and storage requirements (typically under inert atmosphere at 2-8°C) significantly impact industrial applications. Recent advancements have explored its use in ionic liquid synthesis, responding to the increasing demand for "novel applications of tosylate esters" in advanced materials.
Quality control of ethyl tosylate typically involves gas chromatography (GC) analysis, with purity specifications often exceeding 98%. The analytical community shows consistent interest in "GC methods for ethyl p-toluenesulfonate analysis" and "spectroscopic characterization of sulfonate esters". Its IR spectrum displays characteristic sulfonyl stretching vibrations at 1360 cm-1 and 1175 cm-1, while 1H NMR shows distinctive aromatic proton signals between 7.7-7.9 ppm.
From a commercial perspective, ethyl p-toluenesulfonate maintains steady demand across research institutions and chemical manufacturers. Market analysts track "ethyl p-toluenesulfonate price trends" and "global suppliers of tosylate esters" as indicators of specialty chemical market dynamics. The compound's packaging typically ranges from laboratory-scale 100g bottles to industrial 200kg drums, with transportation classified under UN proper shipping name "Environmentally hazardous substances, liquid, n.o.s."
Emerging research directions include investigations into "catalytic applications of ethyl p-toluenesulfonate" and "biodegradation pathways of sulfonate esters". Environmental considerations have prompted studies on "waste treatment methods for tosylate-containing streams", aligning with the chemical industry's sustainability goals. These developments address frequent queries about "environmental impact of sulfonate esters" in regulatory and academic circles.
Handling ethyl tosylate requires standard laboratory precautions, including proper ventilation and personal protective equipment. The scientific community regularly searches for "safe handling procedures for sulfonate esters" and "first aid measures for ethyl p-toluenesulfonate exposure". While not classified as extremely hazardous, its potential as an irritant necessitates appropriate safety measures during use.
The future outlook for ethyl p-toluenesulfonate remains positive, driven by ongoing demand in pharmaceutical synthesis and specialty chemical production. Industry observers monitor "technological advancements in sulfonate chemistry" and "new synthetic applications of tosylates" as potential growth drivers. As research continues to uncover novel applications, this versatile compound maintains its position as a valuable tool in modern synthetic chemistry.
80-40-0 (Ethyl p-toluenesulfonate) Related Products
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